molecular formula C22H17N5OS B11110002 (1E)-N'-cyano-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}ethanimidamide

(1E)-N'-cyano-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}ethanimidamide

Cat. No.: B11110002
M. Wt: 399.5 g/mol
InChI Key: JGRCBWBPTWRJHI-UHFFFAOYSA-N
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Description

(E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes cyano groups, a methoxyphenyl group, and a phenylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyridinyl Intermediate: This involves the reaction of 4-methoxyphenyl and phenyl groups with a pyridine ring under controlled conditions.

    Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions.

    Formation of the Final Compound: The final step involves the reaction of the pyridinyl intermediate with ethanimidamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano groups or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted pyridinyl derivatives and methoxyphenyl-containing compounds. Examples include:

Uniqueness

What sets (E)-N’-CYANO-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

N'-cyano-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylethanimidamide

InChI

InChI=1S/C22H17N5OS/c1-28-17-9-7-15(8-10-17)18-11-20(16-5-3-2-4-6-16)27-22(19(18)12-23)29-13-21(25)26-14-24/h2-11H,13H2,1H3,(H2,25,26)

InChI Key

JGRCBWBPTWRJHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=NC#N)N)C3=CC=CC=C3

Origin of Product

United States

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